Z-Gly-Leu-OH
Overview
Description
“Z-Gly-Leu-OH”, also known as N-benzyloxycarbonylglycine, is an amino acid widely used in solution phase peptide synthesis . It is a fluorogenic peptide that is used in the analysis of protease and peptidase activity of proteasomes .
Synthesis Analysis
In peptide synthesis, the most common building blocks are Boc- and Fmoc-protected amino acids, which are highly soluble in organic solvents . The Boc strategy is well-known to be suitable for the industrial chemistry and green chemistry, because only gases are generated without any other by-products in the deprotection step of Boc group .
Molecular Structure Analysis
The molecular formula of “Z-Gly-Leu-OH” is C16H22N2O5 . The average mass is 322.35600 Da . The exact mass is 322.15300 .
Chemical Reactions Analysis
Carboxylic acids and 1º or 2º-amines do not form amide bonds on mixing, but will generally react by proton transfer to give salts . From the perspective of an organic chemist, peptide synthesis requires selective acylation of a free amine .
Physical And Chemical Properties Analysis
The density of “Z-Gly-Leu-OH” is 1.203 g/cm3 . The boiling point is 582ºC . The flash point is 305.8ºC . The vapour pressure is 2.17E-14mmHg at 25°C . The index of refraction is 1.534 .
Scientific Research Applications
Gas Phase IR Spectra of Tri-Peptide Z-Pro-Leu-Gly : This study investigated the gas phase IR spectra of tri-peptides like Z-Pro-Leu-Gly–OH, revealing different hydrogen-bonding networks. The findings propose possible gas phase structures, providing insights into the peptide’s binding capabilities in the gas phase (Chakraborty et al., 2012).
Thermolysin and α-Chymotrypsin Mediated Synthesis of Tripeptides : This research outlines the synthesis of tripeptides, including Z-Pro-Leu-Gly-OH, via thermolysin and α-chymotrypsin catalysis. It provides a comprehensive analysis of optimum conditions for peptide synthesis, significantly contributing to the understanding of peptide assembly and its applications (Cheng, Miranda, & Tominaga, 2009).
Effect of Pre- or Posttraining Treatment on Puromycin Amnesia : This study examined the effect of peptides including Z-Pro-Leu-Gly-NH2 on puromycin-induced amnesia in mice, indicating their potential role in influencing memory processes rather than generalized arousal mechanisms (Flexner et al., 1978).
Gly-X Carboxypeptidase : This paper discusses Gly-X carboxypeptidase, which releases C-terminal residues from N-blocked peptides like Z-Gly-Leu-OH. It highlights its strong inhibition by metal chelators and activation by divalent metal ions, offering insights into its structural chemistry and biological aspects (Suárez‐Rendueles & Bordallo, 2004).
Synthesis of Attractant and Repellent Peptides : This research involves the synthesis of peptides like Z-Gly-Val-Ser-Phe-Val-Leu-OMe, related to Z-Gly-Leu-OH, and their attractant and repellent activities for insects. This work contributes to the understanding of peptide application in pest control (Okada et al., 1984).
Zinc(II) Complexes of Pro-Gly and Pro-Leu Dipeptides : This study discusses the synthesis of Zinc(II) complexes with dipeptides like Pro-Leu, related to Z-Gly-Leu-OH, for potential use as cancer chemotherapeutic agents. It explores their DNA binding and cleaving abilities, suggesting applications in medical research (Parveen, Arjmand, & Mohapatra, 2013).
Safety And Hazards
properties
IUPAC Name |
(2S)-4-methyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-11(2)8-13(15(20)21)18-14(19)9-17-16(22)23-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,17,22)(H,18,19)(H,20,21)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRRLFGAIRAUOCS-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001262526 | |
Record name | N-[(Phenylmethoxy)carbonyl]glycyl-L-leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001262526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Gly-Leu-OH | |
CAS RN |
1421-69-8 | |
Record name | N-[(Phenylmethoxy)carbonyl]glycyl-L-leucine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1421-69-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(N-((Phenylmethoxy)carbonyl)glycyl)-L-leucine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001421698 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[(Phenylmethoxy)carbonyl]glycyl-L-leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001262526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[N-[(phenylmethoxy)carbonyl]glycyl]-L-leucine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.387 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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